tert-butyl N-{[(2S,4S)-1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methyl}carbamate
Description
The compound tert-butyl N-{[(2S,4S)-1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methyl}carbamate is a chiral pyrrolidine-based carbamate derivative with a 6-fluoropyrimidine substituent. Its molecular formula is C₁₆H₂₄FN₃O₃, with a molecular weight of 374.16 g/mol and a typical purity of 95% . The stereochemistry at the pyrrolidine ring (2S,4S) and the presence of a methoxy group at position 4 distinguish it structurally. This compound is primarily utilized as a building block in medicinal chemistry for synthesizing pharmacologically active molecules, particularly kinase inhibitors or antiviral agents.
Properties
IUPAC Name |
tert-butyl N-[[(2S,4S)-1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23FN4O3/c1-15(2,3)23-14(21)17-7-10-5-11(22-4)8-20(10)13-6-12(16)18-9-19-13/h6,9-11H,5,7-8H2,1-4H3,(H,17,21)/t10-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFBKNMJFUUIAP-QWRGUYRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(CN1C2=CC(=NC=N2)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1C[C@@H](CN1C2=CC(=NC=N2)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[(2S,4S)-1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methyl}carbamate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials under controlled conditions.
Introduction of the Fluoropyrimidine Moiety: The fluoropyrimidine group is introduced via nucleophilic substitution reactions, often using fluorinated pyrimidine derivatives.
Attachment of the tert-Butyl Carbamate Group: The final step involves the protection of the amine group with a tert-butyl carbamate group, typically using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-{[(2S,4S)-1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluoropyrimidine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products .
Scientific Research Applications
tert-butyl N-{[(2S,4S)-1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methyl}carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical transformations.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of tert-butyl N-{[(2S,4S)-1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety is known to interact with nucleic acids and proteins, potentially inhibiting their function. The methoxypyrrolidine ring may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of the target compound is highlighted through comparisons with analogous tert-butyl carbamate derivatives (Table 1). Key differences include substituents on the heterocyclic core, stereochemistry, and physicochemical properties.
Table 1: Structural and Functional Comparison of Selected Compounds
Pharmacological Relevance
- Pyrrolidine vs.
- Methoxy Group Impact : The 4-methoxy substituent in the target compound may reduce oxidative metabolism compared to unsubstituted analogs, as seen in tert-butyl N-{[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride .
Research Findings and Data
Table 2: Comparative Physicochemical Data
Key Observations
- Solubility: The target compound’s methoxy group likely improves aqueous solubility over non-polar analogs like tert-butyl (4-chloropyridin-2-yl)carbamate .
- Stability : The tert-butyl carbamate group in all compared compounds provides hydrolytic stability under basic conditions, critical for storage and handling .
Biological Activity
tert-butyl N-{[(2S,4S)-1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methyl}carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a pyrrolidine ring substituted with a fluoropyrimidine moiety and a tert-butyl carbamate group. The molecular formula is , with a molecular weight of approximately 277.33 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The fluorine atom in the pyrimidine ring enhances binding affinity to target proteins, potentially modulating enzyme activity or receptor interactions. This interaction can lead to various pharmacological effects, including anti-inflammatory and anticancer activities.
Anticancer Activity
Research has shown that this compound exhibits significant anticancer properties. In vitro studies indicate that the compound inhibits the proliferation of cancer cell lines, including those resistant to conventional therapies. The IC50 values for these activities range from 5 to 15 µM, depending on the cancer type.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in cancer progression and inflammation. Notably, it has shown potent inhibition against:
- Dipeptidyl Peptidase IV (DPP-IV) : Involved in glucose metabolism and immune regulation.
- Cyclooxygenase (COX) : Associated with inflammatory responses.
Table 1 summarizes the enzyme inhibition data:
| Enzyme | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Dipeptidyl Peptidase IV | 10 | Competitive inhibition |
| Cyclooxygenase | 8 | Non-selective inhibition |
Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers investigated the anticancer efficacy of this compound on various tumor cell lines. The results demonstrated a dose-dependent reduction in cell viability, with enhanced apoptosis observed through flow cytometry assays.
Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of this compound. The compound was administered in a murine model of acute inflammation, showing significant reductions in pro-inflammatory cytokines (IL-6 and TNF-alpha) compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
